molecular formula C17H16F2N2O3S B2585862 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide CAS No. 955748-13-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2585862
CAS No.: 955748-13-7
M. Wt: 366.38
InChI Key: IAKZWVFZBUUCHP-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is a specialized chemical scaffold designed for antimicrobial and multidrug resistance reversal research. This compound belongs to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives, which have demonstrated significant potential as potent antifungal agents against various fungal species, including Aspergillus and Penicillium strains . The molecular architecture, featuring a tetrahydroisoquinoline core fused to a difluorobenzenesulfonamide moiety, is strategically designed for interaction with key biological targets. The 2,4-difluorobenzene substitution pattern is incorporated to optimize electronic properties and binding affinity, while the acetyl group at the second position of the tetrahydroisoquinoline ring enables precise structural modifications for structure-activity relationship (SAR) studies . Researchers are utilizing this compound primarily in two key investigative areas: as a promising candidate for developing novel antimicrobial therapies to address fungal contamination challenges, and as a structural template for designing P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer chemotherapy . The compound's mechanism of action involves potential inhibition of critical biological pathways, with computational analyses indicating favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for related derivatives, suggesting absence of hepatic toxicity while highlighting the importance of structural features for optimizing efficacy and safety parameters . This sophisticated research tool enables investigators to explore complex biological systems and develop innovative therapeutic strategies against resistant pathogens and treatment-resistant cancers.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-5-3-14(18)9-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKZWVFZBUUCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include acetyl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide, a comparative analysis with structurally related sulfonamide-tetrahydroisoquinoline hybrids is provided below.

Research Findings and Implications

Structural Determinants of Activity

  • Fluorination: The 2,4-difluoro substitution in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in sulfonamide-based drug candidates .
  • Tetrahydroisoquinoline Core: Modifications at the 2-position (acetyl vs. trifluoroacetyl) significantly influence electronic properties and conformational flexibility, impacting interactions with hydrophobic enzyme pockets .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic organic compound that belongs to a class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure features a tetrahydroisoquinoline core linked to a sulfonamide moiety and difluorobenzene substituents, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC17H18F2N2O2S
Molecular Weight348.40 g/mol
CAS Number955681-21-7
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by modulating various biological pathways involved in cell proliferation and survival. This interaction can lead to inhibition of tumor growth and other therapeutic effects.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that related tetrahydroisoquinoline derivatives possess IC50 values ranging from 2.5 to 25 µg/mL against various cancer cell lines, outperforming standard chemotherapy agents like Doxorubicin (IC50 = 37.5 µg/mL) .

Pharmacological Profiles

The compound's pharmacological profile suggests potential applications in treating various conditions:

  • Anticancer : Due to its ability to inhibit pathways involved in tumor growth.
  • Neuroprotective : Some derivatives in the tetrahydroisoquinoline class have shown promise in neuroprotection .

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that compounds with similar structural features to this compound exhibited potent antitumor activity:

Compound IDIC50 (µg/mL)Comparison Drug (Doxorubicin) IC50 (µg/mL)
Compound A1037.5
Compound B1237.5
Compound C2537.5

These findings indicate that the compound may be a viable candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Research into the mechanism of action has shown that this compound interacts with specific molecular targets relevant to cancer biology. The binding affinity and inhibition kinetics are currently under investigation to elucidate the precise pathways affected by this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Answer: The compound’s synthesis typically involves multi-step organic reactions, including sulfonamide coupling and acetylation. Key steps include:

  • Sulfonylation: Reacting 2,4-difluorobenzenesulfonyl chloride with a tetrahydroisoquinoline intermediate under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide bond .
  • Acetylation: Introducing the acetyl group via trifluoroacetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., THF) .
  • Characterization: Use high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and purity. Crystallographic refinement (e.g., SHELX ) is recommended for absolute stereochemical confirmation.

Q. How can researchers resolve contradictions in solubility or stability data for this compound?

  • Answer: Discrepancies in solubility/stability often arise from solvent polarity, pH, or crystallinity. To address this:

  • Perform solvent screening (water, DMSO, ethanol) with controlled pH (1–12) and monitor degradation via HPLC or LC-MS .
  • Use differential scanning calorimetry (DSC) to analyze thermal stability and detect polymorphic forms .
  • Cross-validate findings with computational solubility prediction tools (e.g., COSMO-RS) to identify outliers .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer: For target engagement studies:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cryo-EM or X-ray crystallography: Resolve co-crystal structures to map binding pockets (use SHELXD for phasing and ORTEP-3 for graphical refinement ).

Q. How can researchers analyze conflicting bioactivity data across cell-based vs. in vivo assays?

  • Answer: Contradictions often stem from off-target effects, metabolic instability, or tissue-specific bioavailability. Mitigate via:

  • Metabolic Profiling: Use liver microsomes or hepatocytes to identify major metabolites (LC-HRMS) .
  • Proteomic Knockdown: Apply siRNA/CRISPR to silence suspected off-targets and reassess potency .
  • Pharmacokinetic Modeling: Integrate in vitro ADME data (e.g., Caco-2 permeability) with in vivo PK/PD models .

Q. What advanced computational methods support structure-activity relationship (SAR) optimization?

  • Answer: Combine:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to optimize sulfonamide hydrogen bonding .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess conformational stability .
  • Free Energy Perturbation (FEP): Predict ΔΔG for fluorine substitutions at the 2,4-difluoro positions .

Methodological Notes

  • Crystallographic Refinement: SHELX is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data . For macromolecular complexes, use SHELXPRO as an interface .
  • Synthetic Scalability: For multi-gram synthesis, optimize solvent systems (e.g., THF/water biphasic conditions) to reduce side reactions .
  • Data Reproducibility: Adhere to CRDC 2020 guidelines (RDF2050108) for process control and simulation in chemical engineering .

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